4-Methylumbelliferyl alpha-L-rhamnopyranoside

Beschreibung

Fluorogenic Substrate Design for α-L-Rhamnosidase Quantification

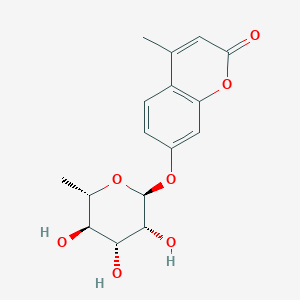

4-Methylumbelliferyl alpha-L-rhamnopyranoside (CAS: 106488-05-5) is a synthetic fluorogenic substrate with the molecular formula C16H18O7 and a molecular weight of 322.31 g/mol. Its chemical structure consists of a 4-methylumbelliferyl group (fluorophore) linked via a glycosidic bond to an alpha-L-rhamnopyranoside moiety (Figure 1). This design exemplifies an elegant approach to enzyme activity detection where the substrate itself is non-fluorescent, but upon enzymatic hydrolysis by α-L-rhamnosidases, the glycosidic bond is cleaved, releasing 4-methylumbelliferone (4-MU), a highly fluorescent compound.

The fluorescence mechanism relies on the structural transformation that occurs during hydrolysis. In its glycosidically bound form, the phenolic hydroxyl group of 4-methylumbelliferone is masked, suppressing its fluorescence. However, upon enzymatic hydrolysis, the free 4-MU exhibits strong fluorescence when excited at 365 nm, with emission at approximately 445 nm. This property allows for highly sensitive detection, with instruments like the TBS-380 Mini-Fluorometer capable of detecting 4-MU concentrations as low as 0.1 nM.

Table 1. Chemical Properties of this compound

The design of 4-MU α-L-Rhap as a substrate takes advantage of several favorable characteristics that make it ideal for enzyme assays:

Kinetic Analysis of 4-MU α-L-Rhamnopyranoside Hydrolysis

Kinetic parameters of 4-MU α-L-Rhap hydrolysis provide critical insights into enzyme-substrate interactions and catalytic efficiency of α-L-rhamnosidases. While specific kinetic data for 4-MU α-L-Rhap is somewhat limited, comparable studies using para-nitrophenyl α-L-rhamnopyranoside (pNPR) have established important benchmarks for rhamnose-containing substrates.

The Michaelis constant (Km) values for α-L-rhamnosidases from various sources typically range from 1.5 to 3.0 mM for synthetic substrates. For instance, α-L-rhamnosidase from Aspergillus niger exhibited a Km of 2.9 mM and Vmax of 20.6 U/mg when using pNPR as substrate at pH 4.5 and 30°C. Similar Km values (2.32 mM and 2.65 mM) have been reported for other A. niger α-L-rhamnosidases, while the enzyme from Penicillium sp. showed a slightly lower Km value of 1.52 mM.

A significant kinetic characteristic of α-L-rhamnosidase reactions is end-product inhibition by L-rhamnose. Studies have demonstrated competitive inhibition with Ki values typically between 1.2 and 4.3 mM. This inhibition is an important consideration when designing assays using 4-MU α-L-Rhap, as accumulating reaction products can affect the linearity of the enzyme activity measurements.

The reaction velocity for 4-MU α-L-Rhap hydrolysis can be modeled using the Michaelis-Menten equation:

$$ v = \frac{V{max}[S]}{Km + [S]} $$

Where competitive inhibition by the product (L-rhamnose) can be accounted for by:

$$ v = \frac{V{max}[S]}{Km(1 + \frac{[I]}{K_i}) + [S]} $$

Standard assay conditions for 4-MU α-L-Rhap hydrolysis typically involve:

Specificity Profiling Across Glycoside Hydrolase Families

4-MU α-L-Rhap is primarily used to study enzymes from the glycoside hydrolase family 78 (GH78), which includes α-L-rhamnosidases (EC 3.2.1.40). These enzymes hydrolyze terminal non-reducing α-L-rhamnose residues in α-L-rhamnosides, with varying specificity for different glycosidic linkages (α-1,2, α-1,3, α-1,4, α-1,6, and α-1 linked).

The substrate specificity of α-L-rhamnosidases can be assessed using a range of natural and synthetic substrates. While 4-MU α-L-Rhap serves as an excellent synthetic substrate for general α-L-rhamnosidase activity, natural substrates like hesperidin, naringin, rutin, and quercitrin provide insights into the enzyme's ability to recognize and hydrolyze complex structures.

Research has revealed significant diversity in substrate selectivity among α-L-rhamnosidases from different sources. For example, α-L-rhamnosidases from human gut bacteria exhibit varied preferences for dietary flavonoid diglycosides. This diversity is attributed to structural differences in the enzymes' substrate-binding pockets and catalytic domains.

Crystal structures of several bacterial α-L-rhamnosidases have been determined, including those from Bacteroides thetaiotaomicron (BtRha), Aspergillus terreus (AT-Rha), and Klebsiella oxytoca (KoRha). These structures reveal a characteristic (α/α)6-barrel catalytic domain accompanied by several β-sheet domains, providing a structural basis for understanding substrate recognition and specificity.

The binding of 4-MU α-L-Rhap to α-L-rhamnosidases involves:

- Recognition of the rhamnose moiety by specific binding pockets

- Precise positioning of the glycosidic bond for hydrolysis by catalytic residues

- Release of 4-methylumbelliferone and L-rhamnose as reaction products

Table 2. Catalytic Properties of Representative α-L-Rhamnosidases Using Synthetic Substrates

Eigenschaften

IUPAC Name |

4-methyl-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHENXHLAUMBH-JKNOJPNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Glycosylation via Koenigs-Knorr Reaction

The Koenigs-Knorr method remains a cornerstone for synthesizing alpha-linked glycosides. For MUR, this involves activating the anomeric hydroxyl group of L-rhamnose as a glycosyl halide.

Procedure :

-

Protection of L-Rhamnose : Peracetylation of L-rhamnose using acetic anhydride and pyridine yields 2,3,4-tri-O-acetyl-L-rhamnopyranose.

-

Glycosyl Bromide Formation : Treatment with HBr in acetic acid generates 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide.

-

Coupling with 4-Methylumbelliferone : The glycosyl bromide is reacted with 4-MU in the presence of silver carbonate (Ag₂CO₃) and molecular sieves in anhydrous dichloromethane (DCM). This promotes stereoselective alpha-glycosidic bond formation.

-

Deprotection : Basic hydrolysis (e.g., sodium methoxide in methanol) removes acetyl groups, yielding MUR.

Key Data :

Regioselective Protection-Deprotection Approach

Selective protection of hydroxyl groups minimizes side reactions. A blocking-deblocking strategy, as demonstrated for methyl alpha-L-rhamnopyranoside derivatives, is adaptable to MUR synthesis.

Steps :

-

Isopropylidene Protection : L-Rhamnose is treated with 2,2-dimethoxypropane and p-toluenesulfonic acid to form 2,3-O-isopropylidene-L-rhamnopyranose, leaving the C4 hydroxyl free.

-

Glycosylation : The C1 hydroxyl is activated as a trichloroacetimidate and coupled with 4-MU under acid catalysis (e.g., BF₃·Et₂O).

-

Deprotection : Hydrolysis of the isopropylidene group using acetic acid/water (9:1) affords MUR.

Advantages :

-

Regioselectivity : Ensures coupling occurs at the anomeric position.

-

Yield Improvement : Reduces side products, achieving ~80% yield.

Enzymatic Synthesis Using Alpha-L-Rhamnosidases

Reverse Hydrolysis

Microbial alpha-L-rhamnosidases catalyze transglycosylation, transferring rhamnose from natural glycosides (e.g., naringin) to 4-MU.

Optimized Conditions :

-

Enzyme Source : Aspergillus aculeatus rhaA gene-expressing Saccharomyces cerevisiae.

-

Substrate : p-Nitrophenyl-alpha-L-rhamnopyranoside (pNPR) as the donor, 4-MU as the acceptor.

-

Reaction Buffer : 50 mM citrate-phosphate (pH 5.0), 40°C, 24 h.

Performance Metrics :

Immobilized Enzyme Systems

Immobilizing rhamnosidases on chitosan beads enhances reusability.

Protocol :

-

Immobilization : Cross-linking Penicillium decumbens rhamnosidase with glutaraldehyde.

-

Transglycosylation : Repeated batches (5 cycles) show <15% activity loss.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

13C NMR (100 MHz, CDCl₃) :

Purity Assessment

HPLC Conditions :

-

Column : C18 (4.6 × 250 mm, 5 µm).

-

Mobile Phase : Acetonitrile/water (45:55), 1.0 mL/min.

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 60–80% | 50–65% |

| Stereoselectivity | >90% alpha | ~85% alpha |

| Cost | High (toxic reagents) | Moderate (enzyme reuse) |

| Scale-Up Feasibility | Limited | High |

Industrial and Research Applications

MUR’s role in high-throughput screening of rhamnosidases underscores its commercial demand. Custom synthesis services, such as those offered by MedChemExpress , utilize optimized Koenigs-Knorr protocols for bulk production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylumbelliferyl alpha-L-rhamnopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes, such as alpha-L-rhamnosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme used. Common reagents include buffer salts, stabilizers, and sometimes cofactors to enhance enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using spectrophotometric methods .

Wissenschaftliche Forschungsanwendungen

Glycosidase Activity Assays

MUR serves as a substrate for various glycosidases, particularly alpha-L-rhamnosidase. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, which can be detected fluorometrically. This property allows researchers to quantify enzyme activity and study enzyme kinetics effectively.

- Fluorescence Detection : The cleavage of the compound produces a blue fluorescent solution, facilitating easy measurement and analysis in laboratory settings .

Carbohydrate Metabolism Studies

In glycobiology, the compound is employed to investigate the metabolism of carbohydrates. It aids in understanding how different enzymes interact with glycosides and the role of rhamnose-containing glycans in biological systems.

- Enzyme Kinetics : Researchers utilize this compound to explore the kinetics of glycosidases, contributing to the broader understanding of carbohydrate metabolism .

Microbial Detection and Food Testing

MUR has applications in food safety and microbiology, where it is used to detect bacterial growth. Certain bacteria produce glycosidases that can cleave the compound, leading to fluorescence that indicates microbial presence.

- Food Safety Testing : The ability to detect specific bacterial enzymes makes it a useful tool for assessing food quality and safety .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosidase Activity Assays | Substrate for alpha-L-rhamnosidase | Quantitative measurement of enzyme activity |

| Carbohydrate Metabolism | Studies on enzyme interactions with glycosides | Insights into metabolic pathways |

| Microbial Detection | Detects bacterial growth through enzymatic cleavage | Enhances food safety protocols |

Case Study 1: Enzyme Kinetics Analysis

A study published in a peer-reviewed journal utilized this compound to analyze the kinetics of a novel alpha-L-rhamnosidase from Bacillus subtilis. The researchers found that the enzyme exhibited Michaelis-Menten kinetics with a Km value indicative of high affinity for the substrate. The results provided insights into the enzyme's potential applications in biotechnological processes involving rhamnose .

Case Study 2: Detection of Pathogenic Bacteria

In another research project, scientists employed this compound to develop a rapid assay for detecting Escherichia coli in food samples. The assay demonstrated high sensitivity and specificity, allowing for quick identification of contamination, thus improving food safety measures significantly .

Wirkmechanismus

The mechanism of action of 4-Methylumbelliferyl alpha-L-rhamnopyranoside involves its enzymatic cleavage by alpha-L-rhamnosidases. The enzyme specifically recognizes and binds to the glycosidic bond between the rhamnose and 4-methylumbelliferone moieties, catalyzing its hydrolysis. This reaction releases 4-methylumbelliferone, which fluoresces under UV light, allowing for easy detection and quantification .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The enzymatic specificity of 4-MU glycosides depends on the type (e.g., glucose, mannose, rhamnose) and configuration (α/β, D/L) of the sugar moiety. Below is a comparative analysis of key analogs:

Key Research Findings

Enzyme Specificity: 4-MU-α-D-mannopyranoside exhibits strong binding to concanavalin A (con A) due to its α-D-mannose configuration, with an association constant $ K_{ass} = 3.5 \times 10^4 \, \text{M}^{-1} $ at 18.5°C. This interaction is critical for fluorescence-quenching assays . 4-MU-β-D-glucopyranoside is hydrolyzed by β-glucosidase with high efficiency, making it a gold standard for diagnosing Gaucher disease and monitoring soil extracellular enzyme activities .

Diagnostic Sensitivity: 4-MU-N-acetyl-β-D-glucosaminide enables sensitive detection of β-hexosaminidase activity in Sanfilippo B disease, with fluorescence assays outperforming colorimetric methods in accuracy and speed .

Industrial Applications: 4-MU-α-L-arabinopyranoside is used to screen for arabinopyranosidases in biomass degradation, highlighting the role of L-sugar specificity in industrial enzyme engineering .

Limitations and Advantages

- Advantages: Fluorogenic substrates like 4-MU-α-L-rham offer rapid, real-time kinetic data without requiring cell lysis . High sensitivity (nanomolar detection limits) suits low-abundance enzyme studies .

- Limitations: Membrane impermeability restricts live-cell applications unless paired with permeabilization agents . Cross-reactivity with non-target enzymes (e.g., α-L-fucosidase acting on α-L-rhamnosidase substrates) may occur due to structural similarities .

Biologische Aktivität

4-Methylumbelliferyl alpha-L-rhamnopyranoside (MUR) is a synthetic glycoside compound widely utilized in biochemical research, particularly as a substrate for the enzyme α-L-rhamnosidase. This article delves into its biological activity, mechanisms of action, and applications in enzymatic assays.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 318.31 g/mol. The compound consists of a rhamnose sugar linked to a 4-methylumbelliferone moiety, which exhibits fluorescence upon hydrolysis. The hydrolysis reaction can be represented as follows:

This reaction is crucial for studying the activity of enzymes involved in carbohydrate metabolism, particularly in microorganisms and plants .

The primary biological activity of this compound is its role as a substrate for α-L-rhamnosidases, enzymes that catalyze the hydrolysis of rhamnose-containing polysaccharides. These enzymes are integral to various metabolic pathways in organisms such as Aspergillus niger and Aspergillus nidulans, where they facilitate the degradation of complex carbohydrates .

Key Points:

- Substrate for α-L-rhamnosidase: Enables detection and quantification of enzyme activity.

- Fluorescent Properties: The release of 4-methylumbelliferone during hydrolysis allows for real-time monitoring through fluorometric assays.

Applications in Research

MUR is extensively used in enzymatic assays to measure α-L-rhamnosidase activity across different biological contexts. Its fluorescent nature makes it an effective tool for real-time analysis in various studies, including:

- Enzyme Kinetics: Researchers utilize Michaelis-Menten kinetics to establish specific parameters for enzyme activity against this substrate.

- Microbial Studies: It aids in understanding microbial metabolism involving rhamnose degradation.

- Plant Biochemistry: Used to investigate plant enzymes that target rhamnose-containing compounds .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related glycosides:

| Compound Name | Sugar Moiety | Fluorescent | Enzyme Target |

|---|---|---|---|

| 4-Methylumbelliferyl-alpha-L-rhamnopyranoside | Alpha-L-Rhamnose | Yes | α-L-Rhamnosidase |

| p-Nitrophenyl-alpha-L-rhamnopyranoside | Alpha-L-Rhamnose | No | α-L-Rhamnosidase |

| Methylumbelliferyl-beta-D-glucoside | Beta-D-Glucose | Yes | Beta-Glucosidase |

| Methylumbelliferyl-beta-D-galactoside | Beta-D-Galactose | Yes | Beta-Galactosidase |

This comparison highlights the unique utility of this compound as both a substrate and a fluorescent probe, distinguishing it from other glycosides .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

- Enzymatic Activity Assessment: A study on Aspergillus niger showed significant hydrolytic activity towards this substrate, with kinetic parameters established through detailed analysis .

- Microbial Metabolism: Research indicated that the hydrolysis of rhamnose polysaccharides plays a pivotal role in microbial carbohydrate metabolism, influencing growth and development .

- Fluorescent Assays: The compound's fluorescent properties have been leveraged to develop sensitive assays for detecting α-L-rhamnosidase activity in environmental samples .

Q & A

Basic Research Questions

Q. How is 4MU-α-L-rhamnopyranoside synthesized, and what are the critical steps to ensure purity for enzymatic assays?

- Methodological Answer : Synthesis typically involves condensation of activated glycosyl donors (e.g., acetylated or nitroso derivatives) with 4-methylumbelliferone under controlled conditions. For example, tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride has been condensed with 4-methylumbelliferone, followed by acetylation and borane reduction to stabilize intermediates . Purity is validated via HPLC, NMR, and mass spectrometry.

Q. What experimental parameters should be optimized when using 4MU-α-L-rhamnopyranoside as a fluorogenic substrate in enzyme assays?

- Methodological Answer :

- pH : Fluorescence intensity of the cleavage product (4-methylumbelliferone, 4MU) is pH-dependent; measurements are typically conducted at pH 10–11 to maximize fluorescence .

- Temperature : Enzyme activity assays require strict temperature control (e.g., 37°C for mammalian enzymes).

- Substrate Concentration : Use near-Km values (determined via preliminary kinetic assays) to ensure linear reaction rates .

Q. How does 4MU-α-L-rhamnopyranoside compare to other fluorogenic substrates (e.g., β-D-glucopyranoside or α-D-mannopyranoside) in specificity for glycosidases?

- Methodological Answer : Specificity is enzyme-dependent. For α-L-rhamnosidases, 4MU-α-L-rhamnopyranoside is preferred, but parallel assays with structurally similar substrates (e.g., 4MU-β-D-glucuronide) are recommended to rule out cross-reactivity. Competitive inhibition studies with non-fluorogenic analogs (e.g., methyl α-L-rhamnopyranoside) can validate specificity .

Advanced Research Questions

Q. How can binding kinetics of 4MU-α-L-rhamnopyranoside to lectins or enzymes be quantified using fluorescence quenching or equilibrium dialysis?

- Methodological Answer :

- Fluorescence Titration : Monitor fluorescence quenching upon ligand binding. For concanavalin A, binding parameters (Kd, ΔH°, ΔS°) are derived from van’t Hoff plots using temperature-controlled titrations .

- Equilibrium Dialysis : Measure free vs. bound ligand concentrations under equilibrium conditions. Data fitting to a single-site binding model (e.g., Scatchard plot) is standard .

Q. What structural insights can be gained from crystallographic studies of 4MU-glycosides bound to proteins?

- Methodological Answer : X-ray crystallography of enzyme-substrate complexes reveals key interactions (e.g., hydrogen bonding with active-site residues). For concanavalin A, the 4MU-α-D-mannopyranoside binding site is near Tyr-12 and Asp-16, with ligand orientation confirmed via difference Fourier maps . Similar approaches can be applied to α-L-rhamnosidases .

Q. How should researchers resolve contradictory data in enzyme inhibition studies using 4MU-glycosides?

- Methodological Answer :

- Control Experiments : Verify enzyme metal cofactor requirements (e.g., Mn²⁺/Ca²⁺ for concanavalin A) and exclude non-specific fluorescence interference (e.g., inner-filter effects) .

- Kinetic Replicates : Use stopped-flow or temperature-jump methods to validate association/dissociation rates. For dimeric vs. tetrameric proteins, confirm oligomeric state via size-exclusion chromatography .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing high-throughput enzyme activity data generated with 4MU substrates?

- Methodological Answer :

- Fluorescence Calibration : Generate a standard curve for 4MU fluorescence at assay pH.

- Activity Normalization : Express results as μmol product/g protein (or dry soil)/hour. Use ANOVA or mixed-effects models to account for batch variability in multi-substrate screens .

Q. How can researchers differentiate between enzyme isoforms using 4MU-α-L-rhamnopyranoside and site-directed mutagenesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.